molecular formula C7H9NO B011731 2-Methoxy-4-methylpyridine CAS No. 100848-70-2

2-Methoxy-4-methylpyridine

Cat. No. B011731
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylpyridine and its derivatives has been characterized using various analytical techniques such as IR, 1H NMR, and X-ray single crystal diffraction. Studies demonstrate how substitutions on the pyridine ring influence the molecular geometry and electronic properties of these compounds. For example, analysis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol revealed a stable crystal structure, characterized by π…π packing and intramolecular hydrogen bonding, indicating the influence of the methoxy group on the molecular conformation (Bai Linsha, 2015).

Scientific Research Applications

  • Synthesis of Key Intermediates : It is used in the alkylation process with sodium chloroacetate to synthesize methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in the synthesis of SK&F 93574 (Adger et al., 1988).

  • Functionalization of Pyridine Derivative : The compound allows for the regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray et al., 1994).

  • Synthesis of Benzimidazole Derivatives : It is used in the synthesis of benzimidazole derivatives, such as 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole with high purity (Pan Xiang-jun, 2006).

  • In Magnetic and Spectroscopic Properties : Methoxo-bridged copper(II) complexes with 2-amino-4-methylpyridine as the ligand show strong antiferromagnetic interactions and unique spectroscopic properties (Komaei et al., 1999).

  • Electrophoretic Separation : Optimizing pH in electrophoretic separation of methylpyridines, including 2-methoxy-4-methylpyridine, enhances separation and mobility (Wren, 1991).

  • Synthesis of Schiff Bases : It is used in synthesizing new Schiff bases with unique properties (Bai Linsha, 2015).

  • Fluorophore Development : 2-Methoxy- and 2-morpholino pyridine compounds demonstrate intense fluorescence in solution and the solid state, useful in various applications (Hagimori et al., 2019).

  • Potential Therapeutic Applications : Novel 4-aminopyridine K+ channel blockers, including derivatives of 2-methoxy-4-methylpyridine, show potential for therapy and imaging in multiple sclerosis (Rodríguez-Rangel et al., 2019).

  • Conformational Studies : The compound's conformational preferences have been studied, contributing to a better understanding of its molecular structure (Blonski et al., 1984).

  • DNA-binding Characteristics : Certain derivatives have been studied for their DNA-binding characteristics and potential antitumor properties (Waring, 1976).

Safety And Hazards

2-Methoxy-4-methylpyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a flammable liquid .

properties

IUPAC Name

2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRXBKDKSYDWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557615
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylpyridine

CAS RN

100848-70-2
Record name 2-Methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100848-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.8 g of sodium hydride dispersion (55% strength) are cautiously added in portions to a solution of 27.5 g of 5-hydroxymethyl-3-isopropyl-2-phenyl-oxazolidine in 100 ml of dimethylformamide at 20°-40° C. and after foaming has ceased the mixture is stirred for a further 1-2 hours at 40° C. 12.7 g of 2-chloro-4-methyl-pyridine are then added and the reaction mixture is stirred for 2 hours at 80° C. After evaporating off the solvent in vacuo, the evaporation residue is taken up in ether and the ether solution is washed with water, dried over magnesium sulphate and evaporated in vacuo. Crude 2-[3'-isopropyl]-2'-phenyl-oxazolidinyl-(5')]-methoxy-4-methyl-pyridine is thus obtained.
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4.8 g
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27.5 g
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100 mL
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12.7 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-4-methylpyridine (20 g, 0.156 mol) and NaOCH3 (9.3 g, 0.172 mol) in DMSO (200 mL) was stirred at 100° C. for 4 hours. The solution was added to H2O and then extracted with ethyl acetate (50 mL×2). The organic layer was washed with H2O (300 mL) brine (300 mL) and dried concentrated to give 2-methoxy-4-methylpyridine (9 g, 46%). LC-MS: 124 [M+H]+, tR=1.21 min.
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20 g
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9.3 g
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200 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 2-hydroxy-4-methylpyridine (10 g, 92 mmol) in chloroform (350 mL) was added at room temperature silver carbonate (34.2 g, 124 mmol) and iodomethane (130 g, 920 mmol). The reaction mixture was stirred in the dark for 48 h, and then filtered through Celite and washed with ether. The filtrate was concentrated below 20° C., and the residue was purified by chromatography with pentane/ether (5:1) to afford 2-methoxy-4-methylpyridine as a colorless oil (8.0 g, 71%). 1H NMR (CDCl3) δ 8.02 (d, 1H, J=5.4 Hz), 6.69 (d, 1H, J=5.4 Hz), 6.55 (s, 1H), 3.91 (s, 3H), 2.28 (s, 3H); 13C NMR (CDCl3) δ 164.40, 149.72, 146.31, 118.21, 110.88, 53.17, 20.81. MS m/z (%): 123 (M+, 76), 122 (100).
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10 g
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130 g
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350 mL
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34.2 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4-methylpyridine
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2-Methoxy-4-methylpyridine
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2-Methoxy-4-methylpyridine
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2-Methoxy-4-methylpyridine

Citations

For This Compound
33
Citations
BM Adger, P Ayrey, R Bannister, MA Forth… - Journal of the …, 1988 - pubs.rsc.org
… The key step in the synthesis of compound (1 ) involves alkylation of 2-methoxy-4-methylpyridine (5) with sodium chloroacetate in the presence of sodamide. The scope and limitations …
Number of citations: 20 pubs.rsc.org
RA Fernandez, H Heaney, JM Jablonski… - Journal of the …, 1969 - pubs.rsc.org
Sterically non-demanding Grignard and organolithium reagents displace the methoxy-group in tetrachloro-4-methoxy-pyridine, with the formation of 4-alkyl- or 4-aryl-tetrachloropyridines…
Number of citations: 3 pubs.rsc.org
KB Wiberg, TM Shryne, RR Kintner - Journal of the American …, 1957 - ACS Publications
… as above, and 2-methoxy-4methylpyridine (65%), bp 67 at 21 mm., m2sd … 2-Methoxy-4-methylpyridine Rearrangement.·—A mixture of 0.5g. (4.06 mmoles) of 2methoxy-4-methylpyridine …
Number of citations: 56 pubs.acs.org
VN Kourafalos, P Marakos, N Pouli, LB Townsend - Synlett, 2002 - thieme-connect.com
… In our study we used 3-acetamido-2-methoxy-4-methylpyridine [9] (1) as starting material (Scheme), which was lithiated using n-butyllithium in dry THF. [10] The resulting 4-methylene …
Number of citations: 9 www.thieme-connect.com
MMM Pelisson, GVJD Silva, DLJ Clive… - Journal of …, 1999 - Wiley Online Library
The synthesis of 2‐methoxy‐4‐methylpyridine‐3‐carbonitrile (3) and its conversion, by way of alkylation of the C(4) methyl group, into the pyrodyl acetic acid ester 6 is described. …
Number of citations: 4 onlinelibrary.wiley.com
DM Coltart - 2002 - library-archives.canada.ca
… The appendix of this thesis describes the synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile (8) and its conversion, by way of alkylation of the C-4 methyl group, into the pyridyl …
Number of citations: 3 library-archives.canada.ca
DE Ames, JL Archibald - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
JAMPOLSKY and his collaborators have described the preparation of a series of aw-di-2'-pyridylalkanes and the 4'-pyridyl isomers; some derived quaternary salts show curarelike …
Number of citations: 24 pubs.rsc.org
YL Janin, C Huel, G Flad, S Thirot - European Journal of …, 2002 - Wiley Online Library
Methylation reactions occurring between trimethyl orthocarboxylates or N,N‐dimethylcarboxamide dimethyl acetals and various hydroxylated heterocycles, involving a lactam‐lactim …
TA Kelly, UR Patel - The Journal of Organic Chemistry, 1995 - ACS Publications
… To a solution of 0.4 g (2.9 mmol) of 3-amino-2-methoxy-4-methylpyridine (7) and 0.5 g (2.9 mmol) of 2-chIoronicotinoyl chloride(8) in EtOAc at 0 C was added O. 4 g (3.0 mmol)of …
Number of citations: 20 pubs.acs.org
DM Besly, AA Goldberg - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
2-Alkoxy-6-chloro-9-dialkylaminoalkylamino-1: 10-diaza-anthracenes have been synthesised because of their structural relation to mepacrine and pamaquine. One of these, 6-chloro-9-(…
Number of citations: 19 pubs.rsc.org

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